T-Muurolol
Overview
Description
T-Muurolol is a cadinane sesquiterpenoid . It is synthesized by the enzyme (+)-T-Muurolol synthase . This enzyme catalyzes the chemical reaction of (2E,6E)-farnesyl diphosphate and water to form (+)-T-Muurolol and diphosphate .
Synthesis Analysis
The synthesis of T-Muurolol involves the enzyme (+)-T-Muurolol synthase . This enzyme belongs to the EC 4.2.3.98 class . The cyclization mechanism of this synthesis involves an intermediate nerolidyl diphosphate .Molecular Structure Analysis
T-Muurolol has a molecular formula of C15H26O . It contains 43 bonds in total, including 17 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, and 1 tertiary alcohol .Chemical Reactions Analysis
The chemical reaction catalyzed by (+)-T-Muurolol synthase involves the conversion of (2E,6E)-farnesyl diphosphate and water into (+)-T-Muurolol and diphosphate . The cyclization mechanism of this reaction involves an intermediate nerolidyl diphosphate .Physical And Chemical Properties Analysis
T-Muurolol has a molecular weight of 222.3663 . Its optical rotation values, vibrational circular dichroism (VCD), and electronic circular dichroism (ECD) spectra have been calculated using the gradient-corrected density functional theory method .Scientific Research Applications
Neuroinflammation and Neurodegeneration
T-Muurolol has been studied for its potential involvement in neuroinflammation and neurodegeneration. The translocator protein (TSPO), to which T-Muurolol binds, is up-regulated in the central nervous system during neuroinflammatory processes. Various TSPO ligands are in clinical trials or under development for the treatment and diagnosis of neurodegenerative processes. The up-regulation of TSPO in the central nervous system is related to neuroinflammation, indicating its potential as a drug target in diverse neurodegenerative diseases. Studies suggest that TSPO ligands can shed light on novel therapeutics for neurodegenerative diseases in the near future (Kim & Pae, 2016; Selvaraj & Tu, 2016).
Diagnostic Biomarkers
TSPO, which T-Muurolol targets, is considered a diagnostic biomarker for different neuronal disease pathologies. However, recent findings necessitate a re-examination of the purported role of TSPO in de novo neurosteroid biosynthesis. The pharmacological effects of different TSPO-binding drugs, especially those measuring neurosteroid levels, are critical in understanding their potential as therapeutic targets. It's important to interpret the literature with caution to avoid misconceptions regarding TSPO (Selvaraj & Tu, 2016).
Neuroinflammation in Addiction
Studies on addiction have identified the role of neuroinflammation in the genesis, maintenance, and treatment of substance use disorders. Neuroimaging techniques, specifically positron emission tomography (PET), have been used to identify the binding of TSPO, which increases during pathological states indicating active disease. High levels of TSPO, targeted by T-Muurolol, have been observed in cases of methamphetamine use but show variable patterns in cocaine use. Understanding the neural effects of addictive agents and subsequent immune responses is crucial for developing potential anti-inflammatory drugs that could treat addiction (Kohno et al., 2019).
Neurotoxicity Biomarkers
The study of biochemical signals in peripheral tissues, which represent surrogate indicators of nervous tissue dysfunction or damage, is a promising area in neurotoxicology. T-Muurolol’s target, TSPO, is considered in the investigation of biochemical markers of neurotoxicity. Understanding the peripheral body fluid content of endogenous substances reflecting nervous tissue dysfunction or damage is vital. This approach provides insights into the potential indicators of nervous system toxicity, offering a path towards therapeutic interventions for neurodegenerative diseases (Manzo et al., 1996).
Safety and Hazards
properties
IUPAC Name |
(1S,4S,4aR,8aS)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYHMMRYTDARSZ-AJNGGQMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC(C2CC1)(C)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2[C@@H](CC[C@]([C@H]2CC1)(C)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173698 | |
Record name | T-Muurolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
T-Muurolol | |
CAS RN |
19912-62-0 | |
Record name | epi-α-Muurolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19912-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | T-Muurolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019912620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | T-Muurolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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